molecular formula C11H19NO3 B1435545 tert-butyl N-[2-(3-oxocyclobutyl)ethyl]carbamate CAS No. 1909327-63-4

tert-butyl N-[2-(3-oxocyclobutyl)ethyl]carbamate

Cat. No.: B1435545
CAS No.: 1909327-63-4
M. Wt: 213.27 g/mol
InChI Key: VLELQAGHWHUESM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tert-butyl (2-(3-oxocyclobutyl)ethyl)carbamate typically involves multiple steps. One common method starts with the protection of a compound to generate an intermediate, followed by a Hofmann degradation reaction, and finally deprotection to obtain the desired product . The reaction conditions are generally mild, and the process does not involve toxic reagents, making it environmentally friendly .

Industrial Production Methods

Industrial production methods for tert-butyl (2-(3-oxocyclobutyl)ethyl)carbamate are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same steps of protection, degradation, and deprotection, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[2-(3-oxocyclobutyl)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized carbamate, while reduction may yield a more reduced form .

Scientific Research Applications

tert-butyl N-[2-(3-oxocyclobutyl)ethyl]carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl (2-(3-oxocyclobutyl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

tert-butyl N-[2-(3-oxocyclobutyl)ethyl]carbamate is unique due to its specific structure, which includes a cyclobutyl ring and a tert-butyl group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[2-(3-oxocyclobutyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-4-8-6-9(13)7-8/h8H,4-7H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLELQAGHWHUESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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